1-O-HEXADECYL-2-O-ACETYL-SN-GLYCEROL

Übersicht

Beschreibung

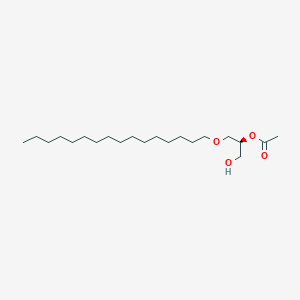

Hexadecyl acetyl glycerol, also known as 1-O-hexadecyl-2-O-acetyl-sn-glycerol, is a synthetic analog of diacylglycerol. This compound is notable for its ability to inhibit protein kinase C activation and its role in inducing differentiation in certain cell types. It has a molecular formula of C21H42O4 and a molecular weight of 358.6 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexadecyl acetyl glycerol can be synthesized through a multi-step process involving the esterification of glycerol with hexadecanoic acid, followed by acetylation. The typical reaction conditions include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are often carried out under reflux conditions to ensure complete esterification and acetylation.

Industrial Production Methods: In an industrial setting, the production of hexadecyl acetyl glycerol involves large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to achieve the desired product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexadecyl-Acetyl-Glycerin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können sie in Alkohole oder Alkane umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Acetylgruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) werden für nucleophile Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Hexadecansäure oder Hexadecanal.

Reduktion: Hexadecylalkohol.

Substitution: Verschiedene substituierte Glycerinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Molecular Formula : C21H42O4

- Molecular Weight : 358.6 g/mol

- CAS Number : 77133-35-8

- Solubility : Soluble in ethanol and acetone

1-O-Hexadecyl-2-O-acetyl-sn-glycerol acts primarily as an inhibitor of protein kinase C (PKC), which plays a critical role in various cellular processes, including differentiation and growth regulation. The compound has been shown to activate the A-system of amino acid transport activity, influencing metabolic pathways such as the mTOR signaling pathway .

Biochemical Research

This compound serves as a model for studying lipid biochemistry and membrane dynamics. Its ability to inhibit PKC activation makes it valuable for exploring signal transduction pathways related to cell growth and differentiation.

Cell Differentiation Studies

This compound has been demonstrated to induce differentiation in HL-60 human promyelocytic leukemia cells into macrophage-like cells. In one study, cultures treated with this compound exhibited a ten-fold increase in nonspecific esterase activity after six days, indicating successful differentiation .

Cancer Research

The compound's role as a PKC inhibitor positions it as a potential candidate for cancer therapy. Its ability to induce differentiation in cancer cells could lead to novel treatment strategies aimed at reversing malignant phenotypes.

Pharmaceutical Formulations

Due to its emollient properties, this compound is utilized in cosmetic and pharmaceutical formulations, enhancing skin hydration and product stability.

Case Studies

Comparison with Other Compounds

| Compound | Mechanism of Action | Application |

|---|---|---|

| This compound | PKC inhibitor; induces cell differentiation | Cancer therapy; biochemistry |

| Diacylglycerols | Activates PKC; promotes cell proliferation | Signal transduction studies |

| Platelet Activating Factor | Mediates platelet aggregation; inflammatory response | Vascular biology research |

Wirkmechanismus

Hexadecyl acetyl glycerol exerts its effects primarily through the inhibition of protein kinase C activation. This inhibition disrupts various signaling pathways involved in cell proliferation and differentiation. The compound targets the diacylglycerol binding site on protein kinase C, preventing its activation and subsequent downstream signaling events. This mechanism is particularly relevant in the context of cancer research, where the regulation of cell growth and differentiation is crucial .

Vergleich Mit ähnlichen Verbindungen

Hexadecyl-Acetyl-Glycerin ist im Vergleich zu anderen Glycerinderivaten aufgrund seiner spezifischen inhibitorischen Wirkungen auf die Proteinkinase C einzigartig. Ähnliche Verbindungen umfassen:

Diacylglycerin (DAG): Im Gegensatz zu Hexadecyl-Acetyl-Glycerin aktiviert Diacylglycerin die Proteinkinase C.

Monoacylglycerin (MAG): Diese Verbindung hat unterschiedliche biologische Aktivitäten und hemmt die Proteinkinase C nicht.

Triacylglycerin (TAG):

Biologische Aktivität

Overview

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic analog of diacylglycerol (DAG) with significant biological activity, particularly in the context of cell differentiation and protein kinase C (PKC) inhibition. This compound has garnered attention for its potential therapeutic applications, especially in cancer research and cellular signaling pathways.

- Molecular Formula : C21H42O4

- Molecular Weight : 358.6 g/mol

- CAS Number : 77133-35-8

- Purity : >95% (varies by supplier)

- Solubility : Soluble in ethanol and acetone

This compound primarily functions as a PKC inhibitor , disrupting the activation of PKC by diacylglycerols. This inhibition plays a crucial role in various cellular processes, including differentiation and apoptosis.

Target Pathways

- Amino Acid Transport : HAG activates the A-system of amino acid transport, enhancing the absorption of methylaminoisobutyric acid (MeAIB) .

- mTOR Signaling Pathway : The compound's interaction with amino acid transport systems influences the mTOR pathway, which is vital for cell growth and metabolism .

Cellular Differentiation

HAG has demonstrated the ability to induce differentiation in human promyelocytic leukemia cells (HL-60). In studies, HL-60 cells treated with HAG showed:

- A ten-fold increase in nonspecific esterase activity after 6 days at a concentration of 5 µg/ml.

- Morphological changes resembling monocytes and macrophages, indicating successful differentiation .

Growth Inhibition

Higher concentrations of HAG lead to significant growth inhibition in HL-60 cells. This effect suggests potential applications in cancer therapy, particularly for hematological malignancies .

Pharmacokinetics

HAG is stable under desiccating conditions and can be stored for up to 12 months. It is soluble in organic solvents like ethanol and acetone, which facilitates its use in laboratory settings .

Research Findings

The following table summarizes key research findings related to the biological activity of HAG:

Case Studies

- Differentiation Induction in Leukemia Cells : In a controlled study, HL-60 cells treated with HAG showed marked differentiation towards monocyte/macrophage lineages, indicating its potential use as a therapeutic agent in leukemia treatment.

- Inhibition of Platelet Activation : Research has indicated that HAG can regulate platelet aggregation and thrombus formation, suggesting its relevance in cardiovascular research and potential antiplatelet therapies .

Eigenschaften

IUPAC Name |

[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEHGUUSIIWOOW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344228 | |

| Record name | 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77133-35-8 | |

| Record name | 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.